6-Fluorochromone-3-carboxylic acid

Descripción general

Descripción

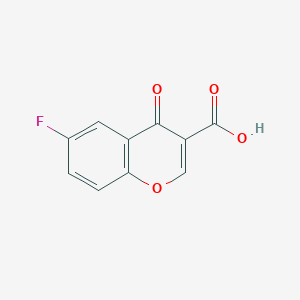

6-Fluorochromone-3-carboxylic acid is a fluorinated derivative of chromone, characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position of the chromone ring. Its molecular formula is C10H5FO4, and it has a molecular weight of 208.14 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorochromone-3-carboxylic acid typically involves the fluorination of chromone derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired product quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of 6-fluorochromone-3-methanol.

Substitution: Formation of substituted chromone derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 6-fluorochromone-3-carboxylic acid is in pharmaceutical development . This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and anti-cancer pathways. Its structural properties allow it to interact effectively with biological targets, making it a valuable component in drug formulation.

- Case Study: Anticancer Activity

A study highlighted the potential of chromone derivatives, including this compound, in inhibiting cancer cell proliferation. The compound's ability to modulate key signaling pathways involved in tumor growth has been documented, indicating its promise as a lead compound in anticancer drug discovery .

Fluorescent Probes

The unique fluorescent properties of this compound make it an excellent candidate for use as a fluorescent probe in bioimaging applications. Its ability to enhance the visualization of biological processes allows researchers to study cellular dynamics with greater precision.

- Application Example: Cellular Imaging

In cellular studies, this compound has been utilized to track cellular events such as apoptosis and migration. Its fluorescence can be tuned by modifying the chemical structure, providing researchers with customizable tools for specific imaging needs .

Material Science

In the field of material science , this compound is employed in the formulation of advanced materials, including polymers and coatings. The stability and optical properties imparted by this compound are essential for developing high-performance materials.

- Research Insight: Optical Properties

Research has shown that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability while providing desirable optical characteristics suitable for photonic applications .

Analytical Chemistry

This compound plays a significant role in analytical chemistry as well. It is used in developing methods for detecting and quantifying specific biomolecules, which is crucial for various research applications.

- Method Development: Biomolecule Detection

Analytical techniques utilizing this compound have been developed to improve sensitivity and specificity in detecting biomolecules. For instance, its application in high-performance liquid chromatography (HPLC) has enabled the precise quantification of metabolites in biological samples .

Environmental Monitoring

The environmental applications of this compound include its use in detecting pollutants and assessing environmental safety. This compound can be employed in analytical methods aimed at monitoring environmental contaminants.

- Case Study: Pollutant Detection

A study demonstrated the effectiveness of using this compound derivatives for detecting heavy metals in water samples. The method showed high sensitivity and selectivity, making it a reliable tool for environmental assessments .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 6-Fluorochromone-3-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparación Con Compuestos Similares

Chromone-3-carboxylic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

6-Chlorochromone-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

6-Bromochromone-3-carboxylic acid: Contains a bromine atom, leading to different steric and electronic effects.

Uniqueness: 6-Fluorochromone-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound a valuable compound for various applications .

Actividad Biológica

6-Fluorochromone-3-carboxylic acid is a derivative of chromone that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the 6-position of the chromone ring, which contributes to its unique chemical properties and biological activities. The carboxylic acid group at the 3-position enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have demonstrated that chromone derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : In a study focusing on various chromones, derivatives showed minimum inhibitory concentrations (MICs) as low as 20 µg/mL against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi . The mechanism involved the inhibition of biofilm formation and virulence factors associated with these bacteria.

- Antifungal Activity : Chromone derivatives have also been tested for antifungal properties. A group of chromone-3-carbonitriles displayed MICs ranging from 5 to 50 µg/mL against Candida albicans, indicating their potential as antifungal agents .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 20 | Vibrio parahaemolyticus |

| 6-Bromochromone-3-carbonitrile | 5 | Candida albicans |

Anticancer Activity

This compound has shown promise in anticancer research. A study examining various 3-formylchromone derivatives found that some exhibited selective cytotoxicity against human tumor cell lines while sparing normal cells . This selective action is crucial for developing effective cancer therapies with fewer side effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Compounds like this chromone can inhibit key enzymes involved in bacterial metabolism and biofilm formation, disrupting their growth and virulence .

- Cell Cycle Arrest : Some studies suggest that chromones can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .

Case Studies

- Antimicrobial Efficacy : A comprehensive study evaluated the antibacterial effects of various halogenated chromones, including this compound. Results indicated a dose-dependent inhibition of biofilm formation in Vibrio species, emphasizing its potential application in food safety and pharmaceutical sectors .

- Antifungal Properties : Another investigation focused on the antifungal activity against clinical isolates of Candida. The study revealed that certain chromones significantly inhibited biofilm formation and reduced yeast-to-hyphal transition, critical for pathogenicity .

Propiedades

IUPAC Name |

6-fluoro-4-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSNAYJWUMOGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399266 | |

| Record name | 6-Fluorochromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71346-17-3 | |

| Record name | 6-Fluorochromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.